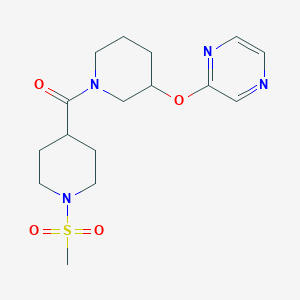

(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Description

The compound (1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone features a piperidin-4-yl group substituted with a methylsulfonyl moiety at the nitrogen position, linked via a ketone bridge to a second piperidin-1-yl ring bearing a pyrazin-2-yloxy group at the 3-position. Its molecular formula is C₁₆H₂₃N₄O₄S, with a molecular weight of 367.07 g/mol. Key structural attributes include:

- Pyrazin-2-yloxy group: Introduces a heteroaromatic ring capable of π-π stacking and hydrogen bonding, often associated with kinase inhibition.

- Ketone bridge: Stabilizes the conformation and provides a rigid scaffold for target binding.

This compound’s unique combination of substituents distinguishes it from other piperidinyl methanones, warranting a detailed comparison with structural analogs.

Properties

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4S/c1-25(22,23)20-9-4-13(5-10-20)16(21)19-8-2-3-14(12-19)24-15-11-17-6-7-18-15/h6-7,11,13-14H,2-5,8-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPRJQMKLPYHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the piperidine and pyrazine rings, followed by their functionalization and coupling. Common synthetic routes include:

Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Formation of Pyrazine Ring: The pyrazine ring is often synthesized via condensation reactions of diamines with diketones.

Functionalization: The piperidine and pyrazine rings are functionalized with methylsulfonyl and methanone groups, respectively.

Coupling: The final step involves coupling the functionalized piperidine and pyrazine rings under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can occur at the methanone group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Selected Piperidinyl Methanone Derivatives

Key Observations :

- The methylsulfonyl group is less sterically hindered than the tosyl group in ’s compound, which may improve solubility but reduce metabolic stability compared to aromatic sulfonates .

- Trifluoromethyl -containing analogs () prioritize metabolic stability and lipophilicity, whereas the target compound’s pyrazine and sulfonyl groups favor polar interactions .

Physicochemical Properties

Table 2: Functional Group Implications

- Molecular Weight : The target compound (367.07 g/mol) exceeds the ideal range for oral bioavailability (≤500 g/mol), unlike ’s analogs (~264 g/mol) .

Biological Activity

The compound (1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule notable for its unique structural features, combining piperidine and pyrazine rings. This article explores its biological activities, including its potential as an antimicrobial and anticancer agent, based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is (1-methylsulfonylpiperidin-4-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone . Its molecular formula is , and it has a molecular weight of 372.45 g/mol. The structure features a methylsulfonyl group, which is known for enhancing biological activity.

Synthesis

The synthesis involves multiple steps:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Formation of the Pyrazine Ring : Condensation reactions of diamines with diketones.

- Functionalization : Adding methylsulfonyl and methanone groups.

- Coupling : Final coupling under specific conditions with coupling reagents.

Antimicrobial Properties

Research indicates that compounds with piperidine moieties exhibit significant antibacterial activity. For instance, studies have shown that related piperidine derivatives demonstrate moderate to strong activity against Salmonella typhi and Bacillus subtilis . The compound may exert its effects through enzyme inhibition or disruption of bacterial cell wall synthesis.

Anticancer Potential

The unique structure of this compound suggests potential anticancer properties. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism may involve the modulation of enzyme activities or interference with cellular signaling pathways.

Enzyme Inhibition

Preliminary studies suggest that the compound may act as an inhibitor of acetylcholinesterase (AChE) and urease, similar to other piperidine derivatives . The inhibition of these enzymes can be crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.

Case Study 1: Antimicrobial Screening

A series of synthesized compounds bearing piperidine moieties were tested against various bacterial strains. The results indicated that those with sulfonamide functionalities showed enhanced antibacterial effects, with IC50 values significantly lower than standard drugs used in treatment .

Case Study 2: Enzyme Inhibition

In a study focusing on urease inhibitors, several derivatives, including those similar to our compound, demonstrated strong inhibitory activity with IC50 values ranging from 1 to 6 µM, showcasing their potential as therapeutic agents .

The proposed mechanism involves binding to specific receptors or enzymes, leading to altered biological responses. The methylsulfonyl group may enhance solubility and bioavailability, facilitating interaction with biological targets.

Comparison with Similar Compounds

| Compound Type | Example Compounds | Biological Activity |

|---|---|---|

| Piperidine Derivatives | Piperidine N-oxides | Antimicrobial, anticancer |

| Pyrazine Derivatives | Pyrazinamide | Antitubercular |

The unique combination of piperidine and pyrazine rings in our compound distinguishes it from others, potentially leading to novel biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1-(methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step strategies, including:

- Retrosynthetic analysis to break the molecule into simpler precursors like piperidine and pyrazine derivatives .

- Coupling reactions (e.g., amidation or nucleophilic substitution) to link the methylsulfonyl-piperidine and pyrazin-oxy-piperidine moieties .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) are often used to stabilize intermediates and enhance reaction efficiency .

- Key validation : Reaction progress is monitored via TLC or HPLC, with intermediates purified via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms connectivity of the piperidine rings, methylsulfonyl group, and pyrazine-oxy linkage .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95% by peak area) ensures suitability for biological testing .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Emergency procedures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when intermediates are unstable?

- Methodological Answer :

- Temperature control : Low-temperature reactions (0–5°C) stabilize sensitive intermediates like sulfonamide derivatives .

- In situ derivatization : Trapping unstable intermediates with protective groups (e.g., Boc or Fmoc) improves stability .

- Real-time monitoring : Use inline FTIR or Raman spectroscopy to detect degradation and adjust conditions dynamically .

Q. How to resolve contradictions in reported biological activity data across structural analogs?

- Methodological Answer :

- Comparative SAR studies : Systematically vary substituents (e.g., replacing pyrazine with pyridine) and measure binding affinity (e.g., IC50) to isolate functional group contributions .

- Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity) to rule out assay-specific artifacts .

Q. What computational approaches predict the compound’s metabolic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron density to identify reactive sites prone to oxidation or hydrolysis .

- Molecular docking : Simulates interactions with cytochrome P450 enzymes to predict primary metabolites .

- In silico tools : Software like Schrödinger’s ADMET Predictor estimates metabolic stability and clearance rates .

Q. How to design experiments to elucidate the mechanism of action in kinase inhibition?

- Methodological Answer :

- Kinase profiling panels : Screen against a library of 100+ kinases to identify selectivity patterns .

- X-ray crystallography : Resolve co-crystal structures with target kinases to map binding interactions (e.g., hydrogen bonds with pyrazine oxygen) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .

Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?

- Methodological Answer :

- Prodrug design : Introduce phosphate or PEGylated groups to enhance solubility, which are cleaved in vivo .

- Co-solvent systems : Use cyclodextrin complexes or lipid nanoparticles to stabilize the compound in aqueous media .

Q. How to address discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer :

- Standardized protocols : Fix reaction parameters (e.g., solvent purity, stirring rate) to minimize variability .

- 2D NMR (COSY, HSQC) : Assign overlapping peaks to confirm stereochemical consistency .

- Statistical analysis : Apply ANOVA to batch data (e.g., retention times, melting points) to identify outlier conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.